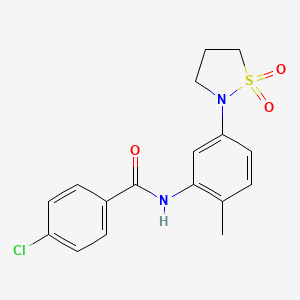

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXDADQSHWNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.77 g/mol. The compound features a chloro-substituted benzamide structure, which is known for its diverse biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial metabolism. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting folic acid synthesis essential for bacterial growth and replication. This inhibition leads to bacterial cell death, making it a candidate for antimicrobial applications.

Biological Activity

Research has shown that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds containing sulfonamide groups can effectively inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains.

- Antitumor Properties : Some derivatives have shown potential in inhibiting tumor cell proliferation in vitro, suggesting possible applications in cancer therapy .

- Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated the effectiveness of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, highlighting their potential as broad-spectrum antibiotics.

- In Vitro Antitumor Activity : Research published in PMC indicated that certain benzamide derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the benzamide structure could enhance antitumor activity .

- Mechanistic Studies : Detailed mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key structural, spectroscopic, and bioactive properties of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide with analogous benzamide derivatives:

Structural and Functional Insights

Heterocyclic Influence :

- 1,3,4-Thiadiazole/oxadiazole derivatives (e.g., 4c, C3) exhibit strong antimicrobial and anti-inflammatory activity due to their electron-deficient cores, which facilitate interactions with biological targets .

- 1,1-Dioxidoisothiazolidine/thiazinane groups (as in the target compound and ) introduce sulfone moieties, improving resistance to oxidative metabolism and enhancing binding to enzymes like PFOR .

Substituent Effects :

Bioactivity Trends

- Anti-inflammatory Activity : Oxadiazole derivatives (e.g., C3) show superior activity compared to thiadiazoles, attributed to their ability to stabilize hydrogen bonds with COX-2 active sites .

- Antimicrobial Activity: Thiadiazole-pyridine hybrids (e.g., 4c) demonstrate broad-spectrum activity against P. aeruginosa, likely due to synergistic effects between the thiadiazole and pyridine moieties .

Physicochemical and Spectroscopic Features

- Melting Points: Sulfone-containing analogs (e.g., ) exhibit higher melting points (>250°C) compared to non-sulfonated derivatives, reflecting stronger intermolecular forces .

- IR/NMR Signatures :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) with a substituted aniline precursor bearing the 1,1-dioxidoisothiazolidin-2-yl group. Pyridine is often used as a solvent and acid scavenger . Key parameters include stoichiometric control, temperature (room temperature to 80°C), and purification via column chromatography or recrystallization. Monitoring via TLC and NMR ensures intermediate purity .

- Optimization : Adjusting solvent polarity (e.g., DMF for slower reactions) and catalyst use (e.g., DMAP for amide bond formation) can improve yields.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding (N–H⋯O, C–H⋯π) and π-π stacking are common stabilizing forces. For example, centrosymmetric dimers via N–H⋯N bonds have been observed in related benzamide-thiazole derivatives .

- Data Interpretation : SHELX refinement parameters (R-factors < 0.05) and Mercury visualization tools validate hydrogen-bond networks and torsional angles .

Advanced Research Questions

Q. How does the electronic configuration of the 1,1-dioxidoisothiazolidin-2-yl moiety influence the compound’s reactivity in enzyme inhibition studies?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The sulfone group (-SO₂-) enhances electrophilicity, potentially interacting with enzyme active sites (e.g., PFOR in anaerobic organisms) .

- Contradictions : Conflicting bioactivity data may arise from variations in assay conditions (e.g., pH affecting sulfone protonation). Validate via comparative IC₅₀ assays under controlled buffers .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and target selectivity?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. ADMET predictors (e.g., SwissADME) assess logP, solubility, and CYP450 metabolism .

- Case Study : A thiadiazole-benzamide analogue showed improved selectivity against cancer cells when simulations prioritized hydrophobic pocket interactions .

Q. How can researchers resolve discrepancies in reported cytotoxicity data across different cell lines?

- Methodology : Standardize assays using identical cell passage numbers, incubation times, and controls (e.g., doxorubicin as a reference). Cross-validate via flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .

- Example : A 2024 study attributed cytotoxicity variance to differential expression of ABC transporters in resistant cell lines, addressed via co-administration of efflux inhibitors .

Q. What experimental designs are recommended for in vivo studies to evaluate therapeutic potential while minimizing toxicity?

- Methodology : Use orthotopic xenograft models for cancer studies, with dose escalation (1–50 mg/kg) and toxicity monitoring (ALT/AST levels). Formulate the compound in PEG-400/saline for improved bioavailability .

- Data Gaps : Limited in vivo data exist for this specific compound; extrapolate from structurally similar derivatives (e.g., 4-chloro-N-(4-ethylphenyl)benzamide analogues showing hepatotoxicity at >30 mg/kg) .

Critical Analysis of Evidence

- Structural Insights : and validate SXRD protocols but lack data on polymorphism, a potential source of bioactivity variability.

- Biological Activity : and highlight kinase inhibition but omit proteomic profiling to confirm off-target effects.

- Synthetic Gaps : No evidence details large-scale synthesis (>10 g), necessitating DoE (Design of Experiments) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.